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molecular formula C5H4N2O2 B188909 Pyrimidine-5-carboxylic acid CAS No. 4595-61-3

Pyrimidine-5-carboxylic acid

Cat. No. B188909
M. Wt: 124.1 g/mol
InChI Key: IIVUJUOJERNGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508288

Procedure details

n-Butyllithium (1.6M in hexane, 6.9 ml, 11 mmol) was added to dry THF (10 ml) and the solution was cooled to -100° C. A solution of 5-bromopyrimidine (1.59 g, 10 mmol) in dry THF (50 ml) was added slowly. After 15 min at -80° to -100° C., the mixture was added dropwise onto solid carbon dioxide in dry THF. After warming to room temperature, the mixture was made slightly acidic with dilute sulphuric acid. The solid was filtered off and extracted with ethanol. The extract was filtered and evaporated and the residue was re-extracted with methanol. Evaporation of solvent gave the title compound (1.48 g, 100%).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1.[C:13](=[O:15])=[O:14].S(=O)(=O)(O)O>C1COCC1>[N:9]1[CH:8]=[C:7]([C:13]([OH:15])=[O:14])[CH:12]=[N:11][CH:10]=1

Inputs

Step One
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol
FILTRATION
Type
FILTRATION
Details
The extract was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was re-extracted with methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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